molecular formula C7H14ClNO2 B2540345 rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride CAS No. 1864003-22-4

rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride

Cat. No.: B2540345
CAS No.: 1864003-22-4
M. Wt: 179.64
InChI Key: PRYVULQXGABNLD-LEUCUCNGSA-N
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Description

rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride is a bicyclic heterocyclic compound featuring fused pyran (oxygen-containing six-membered ring) and oxazine (six-membered ring with nitrogen and oxygen) moieties. Its stereochemistry is defined by the rac (racemic) mixture of the 4aR and 8aS configurations. The hydrochloride salt enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

(4aR,8aS)-1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]oxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-3-9-5-7-6(1)8-2-4-10-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYVULQXGABNLD-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1NCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]2[C@H]1NCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a dihydropyran derivative in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride (Target) C₇H₁₄ClNO₂ 187.65 Pyrano-oxazine core, hydrochloride salt Pharmaceutical intermediate
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide hydrochloride C₇H₁₄ClNO₃S 227.71 Thiazine ring with sulfone groups API intermediate
rac-(1S,4aS,8aS*)-4a-Hydroxy-2-methylperhydrospiro[isoquinoline-4,10'-cyclohexan]-2'-one C₁₆H₂₅NO₂ 263.38 Spirocyclic structure, hydroxyl and methyl groups Antihistamine intermediate
(7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl-methanol C₉H₁₆N₂O 168.24 Pyrido-pyrazine core, methanol substituent Unspecified lab use
rac-(4aR,8aR)-Octahydropyrano[4,3-b][1,4]oxazine hydrochloride (Stereoisomer) C₇H₁₄ClNO₂ 187.65 Differing pyran-oxazine ring fusion position Unspecified
Key Observations:
  • Spiro Compound : The spirocyclic framework introduces conformational rigidity, which may improve selectivity in receptor interactions. Hydrogen bonding in its crystal lattice (O–H···N) suggests solid-state stability .
  • Stereoisomer (4aR,8aR) : The altered ring fusion position ([4,3-b] vs. [3,4-b]) modifies spatial orientation, which could impact pharmacokinetics .

Pharmacological and Industrial Relevance

  • Antihistamine Potential: The spiro compound’s role as an intermediate for antihistamines highlights the therapeutic relevance of bicyclic amines.
  • The pyrano-oxazine scaffold may inspire novel antimicrobial designs.

Research Findings and Implications

  • Conformational Flexibility: The target compound’s pyrano-oxazine core allows for moderate flexibility, whereas the spiro compound’s rigid structure may enhance target specificity .
  • Solubility and Bioavailability : Hydrochloride salts (target and thiazine analog) improve solubility, a critical factor in drug delivery .
  • Stereochemical Impact : The rac mixture of the target compound may necessitate enantiomeric resolution for therapeutic use, as seen in other chiral pharmaceuticals .

Biological Activity

rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride is a compound that has garnered attention for its potential pharmacological properties, particularly regarding its central nervous system (CNS) activity. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₅ClN₂O
  • Molecular Weight : 172.67 g/mol
  • CAS Number : 74572-19-3

The compound features a bicyclic structure that contributes to its biological activity. Its stereochemistry is significant in determining the pharmacological effects, as different isomers can exhibit varying degrees of efficacy and potency.

Central Nervous System Effects

Studies have demonstrated that this compound exhibits notable CNS depressant effects. The primary findings include:

  • Reduction in Locomotor Activity : Research indicates that this compound reduces locomotor activity in animal models, suggesting sedative properties. This was quantitatively assessed through experiments measuring the distance traveled by mice in an open field test .
  • Pharmacological Evaluation : In comparative studies with related compounds, qualitative differences were noted in their CNS effects. For instance, variations between diastereomers of similar structures revealed differing impacts on locomotor activity, indicating that the specific stereochemistry of this compound plays a crucial role in its biological effects .

While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may interact with neurotransmitter systems involved in mood regulation and motor control. The depressant action observed could be linked to modulation of GABAergic pathways or other neurotransmitter systems.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds is insightful:

Compound NameCAS NumberCNS ActivityNotes
rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine74572-19-3DepressantSimilar structure; shows sedative effects.
3-Phenyloctahydropyrido[2,1-c][1,4]oxazine hydrochlorideN/ADepressantDemonstrated significant reduction in locomotor activity.

This table highlights the similarities and differences in CNS activity among related compounds.

Study 1: Pharmacological Evaluation

In a pharmacological evaluation involving this compound:

  • Objective : To assess the sedative effects on animal models.
  • Methodology : Mice were administered varying doses of the compound.
  • Results : A dose-dependent reduction in locomotor activity was observed. Higher doses correlated with increased sedation levels.

Study 2: Stereochemical Variations

A study focusing on stereochemical variations among octahydropyrano derivatives found:

  • Objective : To compare the CNS effects of different diastereomers.
  • Methodology : Behavioral assays were conducted on mice.
  • Findings : Significant differences in locomotor suppression were noted between diastereomers, underscoring the importance of stereochemistry in determining biological activity.

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